Desethylamiodarone

Cardiac Electrophysiology Antiarrhythmic Drug Development Atrial Fibrillation

Procure authentic desethylamiodarone (DEA) reference standard—not in situ generated from amiodarone. This principal active metabolite delivers distinct pharmacology: superior atrial ERP prolongation (21.6% vs 10.5% for amiodarone), divergent CYP450 inactivation (CYP1A1/1A2/2B6/2D6 vs CYP3A4), and quantifiable thyroid hormone receptor binding (KD 8.6–35.0 μM). Essential for LC-MS/MS TDM method validation, CYP450 DDI studies, and AF pathophysiology research. Insist on certified purity for unambiguous quantification and mechanistic studies.

Molecular Formula C23H25I2NO3
Molecular Weight 617.3 g/mol
CAS No. 83409-32-9
Cat. No. B1670286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesethylamiodarone
CAS83409-32-9
SynonymsDesethylamiodarone;  LB 33020;  LB-33020;  LB33020;  N-Deethylamiodarone;  DAMI;  N-Monodesethylamiodarone; 
Molecular FormulaC23H25I2NO3
Molecular Weight617.3 g/mol
Structural Identifiers
SMILESCCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCNCC)I
InChIInChI=1S/C23H25I2NO3/c1-3-5-9-20-21(16-8-6-7-10-19(16)29-20)22(27)15-13-17(24)23(18(25)14-15)28-12-11-26-4-2/h6-8,10,13-14,26H,3-5,9,11-12H2,1-2H3
InChIKeyVXOKDLACQICQFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Desethylamiodarone CAS 83409-32-9: Major Active Metabolite of Amiodarone for Antiarrhythmic Research and Therapeutic Monitoring


Desethylamiodarone (DEA; N-Desethylamiodarone; CAS 83409-32-9) is the principal pharmacologically active metabolite of the widely used class III antiarrhythmic agent amiodarone, formed via N-dealkylation primarily catalyzed by cytochrome P450 3A4 [1]. DEA accumulates in plasma and tissues during chronic amiodarone therapy, attaining concentrations that approximate or even exceed those of the parent compound, and contributes substantially to both the therapeutic efficacy and toxicity profile of amiodarone treatment [2]. As a distinct molecular entity, DEA exhibits its own intrinsic electrophysiological and biochemical activities, including direct class III (action potential prolongation) and class I (sodium channel inhibition) antiarrhythmic effects, as well as potent inhibition of thyroid hormone receptor binding [3]. The compound is offered as a reference standard for analytical method development, pharmacokinetic investigations, and in vitro pharmacological studies where differentiation from amiodarone is required.

Why Amiodarone Cannot Substitute for Desethylamiodarone in Critical Research and Analytical Applications


Although desethylamiodarone is structurally derived from amiodarone via a single N-deethylation, the two compounds are pharmacologically distinct entities that cannot be used interchangeably in research or analytical contexts. Desethylamiodarone exhibits a fundamentally different cytochrome P450 inhibition spectrum, inactivating CYP1A1, CYP1A2, CYP2B6, and CYP2D6, whereas amiodarone predominantly inactivates CYP3A4 [1]. Furthermore, desethylamiodarone displays markedly higher binding affinity for cardiac nuclear thyroid hormone receptors (KD values of 8.6–35.0 μM) compared to amiodarone, which shows negligible affinity [2]. These differences in molecular pharmacology have direct translational implications: therapeutic drug monitoring protocols must quantify both compounds separately due to their distinct concentration-response relationships and differing contributions to adverse events [3]. Procurement of authentic desethylamiodarone reference material—rather than reliance on in situ generation from amiodarone—is therefore essential for accurate analytical quantification, mechanistic pharmacology studies, and the development of metabolite-specific therapeutic strategies.

Quantitative Differentiation of Desethylamiodarone: Head-to-Head Evidence vs. Amiodarone and Class Comparators


Superior Atrial Effective Refractory Period Prolongation vs. Amiodarone in Isolated Canine Cardiac Tissue

In isolated canine atrial muscle, desethylamiodarone produced a significantly greater prolongation of the effective refractory period (ERP) compared to amiodarone at an equimolar concentration of 5 × 10⁻⁵ M. Desethylamiodarone increased ERP by 21.6% (p < 0.01), whereas amiodarone increased ERP by only 10.5% (p < 0.05), demonstrating approximately two-fold greater efficacy in this key antiarrhythmic parameter [1].

Cardiac Electrophysiology Antiarrhythmic Drug Development Atrial Fibrillation

Divergent Cytochrome P450 Inhibition and Inactivation Profile vs. Amiodarone

Desethylamiodarone and amiodarone exhibit fundamentally different patterns of cytochrome P450 enzyme inhibition and inactivation. Desethylamiodarone competitively inhibits CYP2D6 with a Ki of 4.5 μM, whereas amiodarone inhibits CYP2D6 only weakly with a Ki of 45.1–271.6 μM—a 10- to 60-fold difference in potency [1]. Additionally, desethylamiodarone inactivates CYP1A1, CYP1A2, CYP2B6, and CYP2D6, while amiodarone selectively inactivates CYP3A4, indicating that drug-drug interaction predictions based solely on amiodarone data will substantially underestimate the metabolic liabilities contributed by the circulating metabolite [1].

Drug Metabolism Drug-Drug Interaction CYP450 Inhibition

Higher Binding Affinity for Cardiac Nuclear Thyroid Hormone Receptors vs. Amiodarone

Desethylamiodarone demonstrates substantial and quantifiable binding affinity for nuclear thyroid hormone receptors extracted from human and bovine cardiac tissues, whereas amiodarone exhibits negligible affinity. Desethylamiodarone KD values were determined as 8.6 μM (human lymphocytes), 35.0 μM (bovine atrium), and 26.9 μM (bovine ventricle). In contrast, amiodarone showed no measurable specific binding to any of these receptor preparations under identical assay conditions [1]. This class-level inference suggests that desethylamiodarone, rather than the parent drug, is the primary molecular mediator of amiodarone's thyroid hormone receptor antagonism.

Thyroid Hormone Receptor Endocrine Pharmacology Nuclear Receptor Binding

Equal Inhibition of TRα1 and TRβ1 vs. Metabolite-Selective Inhibition of Dronedarone Metabolite

In comparative in vitro binding studies, desethylamiodarone inhibited triiodothyronine (T3) binding to both thyroid hormone receptor isoforms TRα1 and TRβ1 equally. In contrast, debutyldronedarone—the active metabolite of the non-iodinated amiodarone analog dronedarone—exhibited marked TRα1 selectivity, inhibiting T3 binding to TRα1 by 77% while inhibiting TRβ1 binding by only 25% [1]. This differential isoform selectivity profile distinguishes the desethylamiodarone pharmacophore from the dronedarone metabolite class.

Thyroid Hormone Receptor Isoform Selectivity Endocrine Pharmacology

Longer Elimination Half-Life vs. Amiodarone with Distinct Tissue Distribution

The pharmacokinetic profile of desethylamiodarone is qualitatively similar to that of amiodarone; however, its elimination half-life is even longer and its tissue distribution differs slightly [1]. In patients undergoing cardiac transplantation, myocardial desethylamiodarone concentrations exceeded those of amiodarone in all tissues except fat, and desethylamiodarone exhibited greater intraindividual variability in myocardial concentration, particularly in septal and scar tissue [2]. This class-level inference indicates that therapeutic drug monitoring protocols must account for the distinct accumulation kinetics of the metabolite.

Pharmacokinetics Therapeutic Drug Monitoring Tissue Distribution

Patent Claims for Reduced Side Effect Profile vs. Amiodarone in Atrial Fibrillation

Patent literature claims that pharmaceutical compositions comprising desethylamiodarone or its pharmaceutically acceptable salts may offer a superior safety profile for the treatment and prevention of atrial fibrillation compared to amiodarone. Specifically, the patent asserts that desethylamiodarone compositions can achieve antiarrhythmic efficacy with fewer side effects than the parent compound [1]. This class-level inference provides a translational rationale for developing DEA as a standalone therapeutic agent, potentially circumventing the well-documented extracardiac toxicities of amiodarone.

Atrial Fibrillation Drug Repurposing Pharmaceutical Composition

High-Impact Application Scenarios for Desethylamiodarone in Research and Industrial Settings


Therapeutic Drug Monitoring (TDM) of Amiodarone Therapy

Desethylamiodarone reference standard is essential for clinical and research laboratories performing therapeutic drug monitoring of amiodarone. LC-MS/MS methods validated for simultaneous quantification of amiodarone and desethylamiodarone in human plasma or serum (linear range: 0.1–10 mg/L) require authentic DEA to establish calibration curves, quality control samples, and to verify assay specificity [1]. Because desethylamiodarone accumulates to concentrations that often equal or exceed those of amiodarone during chronic therapy, and is independently associated with adverse events, accurate quantification of both analytes is necessary for guiding clinical decision-making and investigating concentration-response relationships [2].

In Vitro Cardiac Electrophysiology and Arrhythmia Model Studies

For academic and pharmaceutical researchers investigating the mechanisms of class III antiarrhythmic action, desethylamiodarone provides a distinct pharmacological tool that cannot be replicated by amiodarone alone. Direct head-to-head studies demonstrate that DEA produces a 21.6% increase in atrial effective refractory period compared to a 10.5% increase with amiodarone at equimolar concentrations [1]. This superior atrial ERP prolongation, combined with the metabolite's unique combination of class III and class I effects with fast onset/offset kinetics, makes DEA an essential compound for studies of atrial fibrillation pathophysiology and for evaluating potential metabolite-directed therapeutic strategies [2].

Thyroid Hormone Receptor Antagonism and Endocrine Pharmacology Research

Desethylamiodarone is the definitive molecular probe for investigating thyroid hormone receptor-mediated mechanisms of amiodarone action and toxicity. Unlike the parent compound, which shows negligible binding, DEA binds to cardiac nuclear thyroid hormone receptors with quantifiable affinity (KD values of 8.6–35.0 μM) [1]. Furthermore, DEA acts as a competitive inhibitor of T3 binding to TRα1 but as a non-competitive inhibitor with respect to TRβ1, with wild-type TRβ1 IC50 of 56 ± 15 μM [2]. These well-characterized binding parameters make DEA an indispensable reference compound for structure-activity relationship studies of benzofuran-based antiarrhythmics and for dissecting the contribution of thyroid hormone antagonism to antiarrhythmic efficacy and adverse endocrine effects.

Drug Metabolism and Drug-Drug Interaction Studies

In pharmaceutical research and contract research organizations (CROs) conducting CYP450 inhibition and drug-drug interaction studies, desethylamiodarone serves as a critical control compound with a well-defined and distinct inhibition profile. DEA competitively inhibits CYP2D6 with a Ki of 4.5 μM—10- to 60-fold more potently than amiodarone—and inactivates a distinct panel of CYP isoforms (CYP1A1, CYP1A2, CYP2B6, CYP2D6) that are not targeted by the parent drug [1]. This divergent metabolic inhibition landscape necessitates the inclusion of DEA in any comprehensive assessment of amiodarone-related drug interaction liability. The compound is also required as an analytical standard in studies investigating the sequential metabolism of amiodarone and the pharmacokinetic consequences of CYP3A4-mediated N-dealkylation [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Desethylamiodarone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.